molecular formula C16H14O B13727485 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde

4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde

Cat. No.: B13727485
M. Wt: 222.28 g/mol
InChI Key: IZHLUOBBPLEEDD-CSKARUKUSA-N
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Description

4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde, also known as p-Tolualdehyde, is an aromatic aldehyde with the molecular formula C15H14O. It is characterized by a benzene ring substituted with a methyl group and a phenylethenyl group at the para position relative to the aldehyde group. This compound is known for its pleasant almond-like odor and is used in various applications, including perfumery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .

Comparison with Similar Compounds

4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde

InChI

InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+

InChI Key

IZHLUOBBPLEEDD-CSKARUKUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2

Origin of Product

United States

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